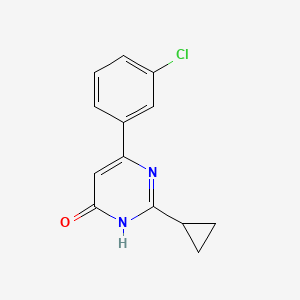
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Descripción general
Descripción
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (also known as CP-2-CP) is a small molecule that is used in a variety of scientific research applications. CP-2-CP is a synthetic compound that has been studied extensively in recent years due to its unique chemical and biological properties. CP-2-CP has a wide range of applications in the field of scientific research, including the study of biochemical and physiological processes, drug discovery, and the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of New Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time . This compound is similar to “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol” in that it contains a 3-chlorophenyl group.
- Methods of Application or Experimental Procedures : The compound was synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .
- Results or Outcomes : The compound was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
Application 2: Synthesis of Thiophene Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application or Experimental Procedures : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application 3: Antileishmanial and Antimalarial Activities
- Scientific Field : Pharmacology
- Summary of the Application : Pyrazole-bearing compounds, which are structurally similar to “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol”, have been found to exhibit potent antileishmanial and antimalarial activities .
- Methods of Application or Experimental Procedures : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 4: Synthesis of Thiophene Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application or Experimental Procedures : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application 5: Anticonvulsant Activities
- Scientific Field : Pharmacology
- Summary of the Application : Some compounds structurally similar to “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol” have been synthesized and evaluated for their anticonvulsant activities .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The anticonvulsant activities of the synthesized compounds were evaluated using standard pharmacological tests .
- Results or Outcomes : The results of these evaluations are not specified in the source .
Application 6: Synthesis of Negishi Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Negishi coupling is a cross-coupling reaction that involves the reaction of an organozinc compound (R-Zn-X) with an organic halide (R’-X) to form a new carbon-carbon bond .
- Methods of Application or Experimental Procedures : The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst .
- Results or Outcomes : The Negishi coupling is a powerful method for the formation of carbon-carbon bonds and has been widely used in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQMLUFTGSPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



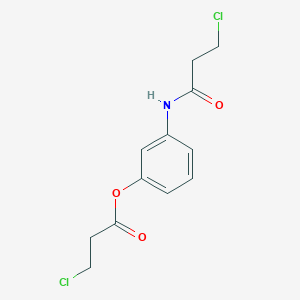
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
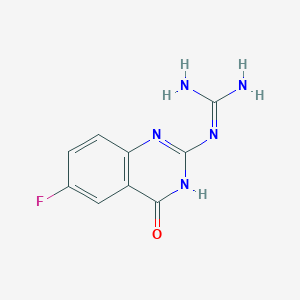
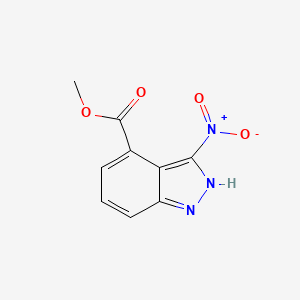
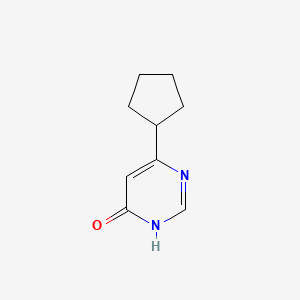
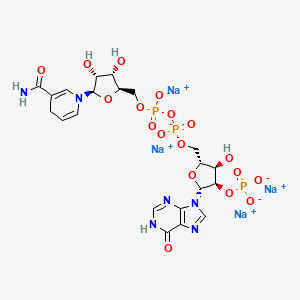
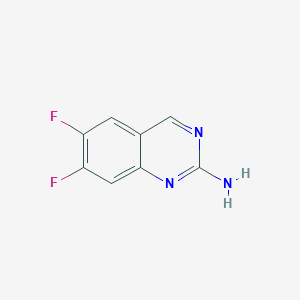
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
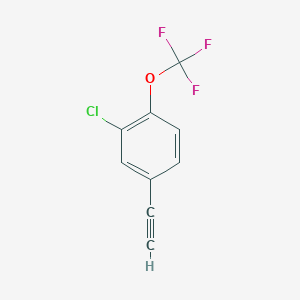
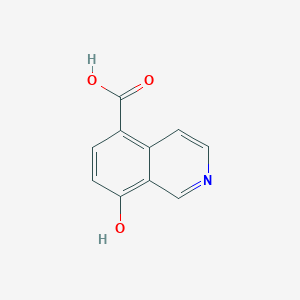
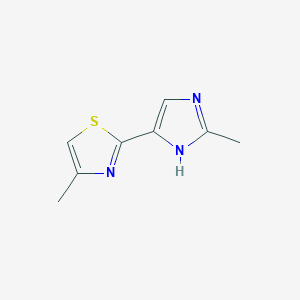
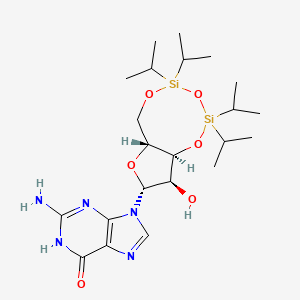
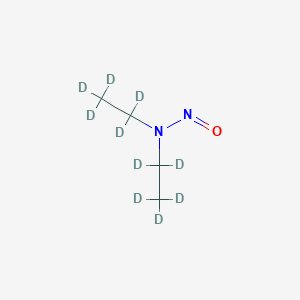
![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)